molecular formula C2H4O2<br>HCOOCH3<br>C2H4O2 B043022 Methyl formate CAS No. 107-31-3

Methyl formate

Cat. No.: B043022
CAS No.: 107-31-3
M. Wt: 60.05 g/mol
InChI Key: TZIHFWKZFHZASV-UHFFFAOYSA-N
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Description

Methyl formate, also known as methyl methanoate, is the simplest ester of formic acid. It is a colorless liquid with a pleasant, ethereal odor. This compound has a high vapor pressure and low surface tension, making it a volatile compound. It is widely used as an intermediate in various chemical processes and has applications in different industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: In the laboratory, methyl formate can be synthesized through the condensation reaction of methanol and formic acid:

HCOOH+CH3OHHCOOCH3+H2O\text{HCOOH} + \text{CH}_3\text{OH} \rightarrow \text{HCOOCH}_3 + \text{H}_2\text{O} HCOOH+CH3​OH→HCOOCH3​+H2​O

This reaction typically requires an acid catalyst and is carried out under reflux conditions .

Industrial Production Methods: Industrially, this compound is produced by the carbonylation of methanol in the presence of a strong base, such as sodium methoxide:

CH3OH+COHCOOCH3\text{CH}_3\text{OH} + \text{CO} \rightarrow \text{HCOOCH}_3 CH3​OH+CO→HCOOCH3​

This process is highly selective, with a yield of around 96%. The catalyst used in this process is sensitive to water, necessitating the use of very dry carbon monoxide .

Chemical Reactions Analysis

Types of Reactions: Methyl formate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrogenation: Copper-silica catalyst, hydrogen gas, elevated temperatures.

    Hydrolysis: Water, acid or base catalyst, reflux conditions.

    Oxidation: Oxygen or air, elevated temperatures.

Major Products:

    Hydrogenation: Methanol.

    Hydrolysis: Methanol and formic acid.

    Oxidation: Carbon dioxide and water.

Scientific Research Applications

Industrial Applications

1.1 Chemical Synthesis
Methyl formate serves as a precursor for several important chemicals, including:

  • Formamide
  • Dimethylformamide (DMF)
  • Formic acid

These compounds are integral to the production of pharmaceuticals, agrochemicals, and polymers .

1.2 Blowing Agent
Due to its high vapor pressure and low ozone depletion potential, this compound is utilized as a blowing agent in the manufacture of polyurethane foams. It is a replacement for harmful substances like CFCs and HCFCs, making it an environmentally friendly option .

1.3 Binder in Foundry Industry
MF is used as a binder in the foundry industry, specifically in the beta set process, where it helps in forming molds for metal casting .

Energy Storage and Hydrogen Carrier

Recent studies highlight this compound's potential as an efficient hydrogen storage material. It exhibits several advantages:

  • High Hydrogen Storage Capacity : Approximately 8.4 wt%, which is advantageous compared to other carriers like methanol and formic acid .
  • Fast Dehydrogenation Rates : Under mild conditions, MF can release hydrogen significantly faster than established carriers, making it a promising candidate for renewable energy applications .

Table 1: Comparison of Hydrogen Storage Materials

MaterialHydrogen Storage Capacity (wt%)Dehydrogenation Rate (h⁻¹)
This compound8.4>44,000
Methanol12.1Slower
Formic Acid4.4Moderate

Environmental Applications

3.1 Agricultural Fumigant
this compound is employed as an agricultural fumigant due to its efficacy against pests and pathogens while being less toxic than traditional alternatives .

3.2 Refrigeration
Historically, this compound was used as a refrigerant before the advent of less toxic options. Its properties made it suitable for domestic refrigeration systems .

Case Studies

4.1 Combustion Mechanisms Research
Princeton University researchers have utilized this compound as a model ester to study combustion mechanisms in biodiesel mixtures. Their findings indicate that the combustion kinetics of this compound differ significantly from previous models, enhancing understanding of biodiesel combustion behavior .

4.2 Astrochemical Studies
In astrochemistry, this compound has been studied for its formation mechanisms in interstellar environments. Research suggests that it may form on icy mantles during specific phases of cosmic evolution, contributing to our understanding of organic molecule formation in space .

Comparison with Similar Compounds

Methyl formate can be compared with other similar compounds, such as:

    Ethyl formate: Ethyl formate is the ethyl ester of formic acid and has similar properties to this compound but with a higher boiling point and different applications.

    Methyl acetate: Methyl acetate is the methyl ester of acetic acid and is used as a solvent in various industrial applications. It has a higher boiling point and different reactivity compared to this compound.

    Formic acid: Formic acid is the simplest carboxylic acid and is used as a preservative and antibacterial agent.

This compound stands out due to its high volatility, low boiling point, and unique applications in various industries.

Biological Activity

Methyl formate (MF), a simple ester with the formula HCOOCH₃, has garnered attention in various fields, including catalysis, environmental science, and biochemistry. This article delves into the biological activity of this compound, exploring its applications, mechanisms, and implications based on recent research findings.

This compound is characterized by its molecular structure consisting of a formyl group (–CHO) and a methyl group (–CH₃). It exists in two conformers: cis and trans, with the cis conformer being more stable due to the spatial arrangement of its functional groups .

Biological Applications

1. Solvent and Fumigant:
this compound is widely used as a solvent in organic synthesis and as a fumigant and larvicide in agricultural applications. It is particularly effective against pests in tobacco, dried fruits, and cereals .

2. Hydrogen Storage:
Recent studies highlight this compound's potential as an efficient hydrogen storage material. It has a hydrogen storage capacity of 8.4 wt%, which is higher than that of formic acid (4.4 wt%) but lower than methanol (12.1 wt%). The dehydrogenation of MF can produce hydrogen at significantly faster rates compared to other carriers under mild conditions, making it an attractive candidate for renewable energy applications .

3. Astrochemistry:
In astrochemical contexts, this compound has been identified as a product of complex organic synthesis on cosmic dust grains. Its formation pathways involve reactions between methanol and carbon monoxide or through photodissociation processes in icy environments . This suggests that this compound may play a role in the prebiotic chemistry of extraterrestrial environments.

The biological activity of this compound can be attributed to several mechanisms:

1. Catalytic Activity:
this compound participates in catalytic reactions, particularly in the oxidative coupling of methanol. Nanoporous gold catalysts have shown significant activity for the partial oxidation of methanol to this compound, indicating its utility in synthetic chemistry .

2. Toxicological Aspects:
While this compound is classified as non-toxic and non-irritating, its biological effects are still under investigation. Studies have indicated that exposure to high concentrations can lead to metabolic byproducts such as methanol and formic acid, which are toxic at elevated levels .

Case Studies

Case Study 1: this compound as a Hydrogen Carrier
A study published in Nature Catalysis demonstrated that this compound could release hydrogen efficiently when subjected to appropriate catalytic conditions. The maximum turnover frequency recorded was over 44,000 h⁻¹, showcasing its potential for use in hydrogen fuel cells .

Case Study 2: Formation Mechanisms in Astrochemistry
Research on the formation pathways of this compound in icy mantles has revealed that it can be synthesized through various routes involving protonated intermediates. These findings enhance our understanding of how complex organic molecules may arise in space environments .

Research Findings Summary

Study Findings
Nature Catalysis (2023)This compound shows high efficiency as a hydrogen carrier with rapid dehydrogenation rates .
ScienceDirectUtilized as a solvent and larvicide; effective against various agricultural pests .
Astrochemical ResearchIdentified as a product formed on cosmic dust; significant for understanding prebiotic chemistry .

Q & A

Q. Basic: What experimental protocols are recommended for synthesizing methyl formate with high reproducibility?

Methodological Answer:
For lab-scale synthesis, acid-catalyzed esterification between methanol and formic acid is standard. Ensure stoichiometric ratios (1:1 molar ratio) under reflux with concentrated sulfuric acid (0.5–1% v/v) at 60–70°C . Monitor reaction progress via gas chromatography (GC) or FT-IR to detect esterification completion (C=O stretch at ~1720 cm⁻¹) . Post-synthesis, neutralize the catalyst with sodium bicarbonate, and purify via fractional distillation (bp 31.8°C) . Document procedural deviations (e.g., temperature fluctuations) to enhance reproducibility .

Q. Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound purity?

Methodological Answer:

  • NMR : Analyze 1H^1H NMR peaks: methyl protons (δ ~3.7 ppm, singlet) and formate proton (δ ~8.1 ppm) .
  • FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and absence of residual carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) .
  • GC-MS : Use polar columns (e.g., DB-WAX) to separate this compound (retention time ~4.2 min) from methanol or formic acid . Calibrate with certified reference materials to validate accuracy .

Q. Advanced: How can researchers resolve contradictions in reported Henry’s law constants (kHk_HkH​) for this compound?

Methodological Answer:
Discrepancies in kHk_H values (e.g., 4.1 vs. 4.5 mol/(kg·bar) ) arise from methodological differences:

  • Method M (Experimental) : Direct measurement of solubility via headspace analysis.
  • Method Q (Calculated) : Derived from activity coefficients lacking vapor pressure data.
    Resolution: Cross-validate using temperature-dependent kHk_H models (e.g., ln(kH)=A+B/T\ln(k_H) = A + B/T) and ensure metadata includes measurement conditions (T, purity, instrumentation) . Publish raw datasets in standardized formats (e.g., .csv with ISA-Tab metadata) to enable reanalysis .

Q. Advanced: What strategies mitigate uncertainties in this compound’s gas-phase ion energetics data?

Methodological Answer:
Ionization energy (IE) discrepancies (e.g., 10.7–11.0 eV ) stem from techniques like:

  • Photoelectron Spectroscopy (PE) : Measures vertical IE but may overlook thermal broadening.
  • Threshold Photoelectron Photoion Coincidence (TPEPICO) : Provides adiabatic IE with higher precision.
    Best Practices:
  • Compare multiple methods (PE, TPEPICO, DFT calculations) and report confidence intervals.
  • Reference NIST-reviewed data and disclose instrumental parameters (e.g., photon energy resolution) .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Keep below 25°C in sealed, non-reactive containers (e.g., glass or PTFE) away from ignition sources .
  • Ventilation : Use fume hoods due to vapor density (2.07 g/L) exceeding air, posing explosion risks .
  • Spill Management : Absorb with inert materials (vermiculite) and neutralize with aqueous NaOH to hydrolyze residual ester . Document incidents in lab safety logs .

Q. Advanced: How should researchers address conflicting computational vs. experimental thermochemical data (e.g., proton affinity)?

Methodological Answer:
For proton affinity (PA) discrepancies (e.g., 782.5 kJ/mol vs. DFT-derived ~775 kJ/mol):

  • Benchmarking : Validate computational methods (e.g., CCSD(T)/CBS) against experimental PA for related esters.
  • Error Analysis : Quantify basis set incompleteness and vibrational corrections in DFT .
  • Data Sharing : Archive computational input/output files in repositories like Zenodo for peer validation .

Q. Basic: What ethical guidelines apply to publishing this compound research data?

Methodological Answer:

  • Data Ownership : Clearly define contributions using CRediT taxonomy and obtain permissions for shared datasets .
  • Reproducibility : Provide detailed supplementary materials (e.g., NMR spectra, GC conditions) per journal guidelines .
  • Conflict of Interest : Disclose funding sources (e.g., industry grants) that may influence interpretation .

Q. Advanced: Why do this compound’s hydrolysis kinetics vary across studies, and how can this be standardized?

Methodological Answer:
Variability arises from:

  • Catalyst Type : Acid (H₂SO₄) vs. enzyme (lipase)-mediated hydrolysis.
  • Solvent Effects : Polar aprotic solvents (e.g., THF) slow hydrolysis vs. aqueous systems .
    Standardization:
  • Report rate constants (kk) with Arrhenius parameters (Ea, A) and solvent dielectric constants.
  • Use IUPAC-recommended protocols for kinetic measurements .

Q. Basic: How to design a robust computational model for this compound’s reaction pathways?

Methodological Answer:

  • Software : Use Gaussian or ORCA for DFT calculations (B3LYP/6-311++G**).
  • Validation : Compare transition-state energies with experimental activation barriers (e.g., ester hydrolysis) .
  • Documentation : Include basis set convergence tests and thermochemical corrections (e.g., Grimme’s D3) in SI .

Q. Advanced: What meta-analysis frameworks reconcile contradictory findings in this compound’s environmental fate studies?

Methodological Answer:

  • Systematic Review : Use PRISMA guidelines to aggregate data on atmospheric lifetime (e.g., OH radical reactivity) .
  • Sensitivity Analysis : Identify variables (e.g., humidity, UV intensity) causing divergence in degradation rates.
  • Open Data : Contribute to platforms like PubChem or NIST Chemistry WebBook for cross-study comparisons .

Properties

IUPAC Name

methyl formate
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InChI

InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3
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InChI Key

TZIHFWKZFHZASV-UHFFFAOYSA-N
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Canonical SMILES

COC=O
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Molecular Formula

C2H4O2, Array
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DSSTOX Substance ID

DTXSID5025609
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Molecular Weight

60.05 g/mol
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Physical Description

Methyl formate appears as a clear colorless liquid with an agreeable odor. Flash point -27 °F. Less dense than water Vapors heavier than air., Liquid, Colorless liquid with a pleasant odor. [Note: A gas above 89 degrees F.] [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant odor., Colorless liquid with a pleasant odor. [Note: A gas above 89 °F.]
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Record name Formic acid, methyl ester
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Boiling Point

88.7 °F at 760 mmHg (NTP, 1992), 31.5 °C, 32 °C, 89 °F
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Flash Point

-26 °F (NTP, 1992), -2 °F, -2 °F (-19 °C) (Closed Cup), -19 °C, -26 °F
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), 28.35 kJ/mol at 25 °C, Soluble in ether, chloroform; miscible with ethanol, In water, 230,000 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 30 (good), 30%
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Density

0.977 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.987 at 15 °C/15 °C, DENSITY OF SATURATED AIR: 1.83 (AIR= 1), Relative density (water = 1): 0.97, 0.98
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Vapor Density

2.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.07 (Air= 1), Relative vapor density (air = 1): 2.1, 2.07
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Vapor Pressure

400 mmHg at 61 °F ; 476 mmHg at 68 °F (NTP, 1992), 585.7 [mmHg], 585.7 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 64, 476 mmHg
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Color/Form

Colorless liquid [Note: A gas above 89 degrees F].

CAS No.

107-31-3
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Melting Point

-147.6 °F (NTP, 1992), -99.8 °C, -100 °C, -148 °F
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Synthesis routes and methods I

Procedure details

Next, 1 μl (2.47×10-5 mol) of methanol was introduced into the reactor at a temperature of 200° C. by using helium gas as a carrier (flow rate: 25 ml/min). Thus, 0.0001×10-5 mol of acetic acid, 0.003×10-5 mol of methyl acetate and 0.02×10-5 mol of methyl formate were formed.
Quantity
1 μL
Type
reactant
Reaction Step One
Quantity
1e-09 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.1 g of the (NEt4)3 [Ru(SnCl3)5 (CH3CN)]/CuO--ZnO/SiO2, i.e., the complex-supporting catalyst prepared in "Preparation 4 of complex-supporting catalyst" (amount of the supported complex: 4.64×10-6 mol) was packed in a reactor and then treated in the same manner as described in Example 3. Next, 1 μl (2.47×10-5 mol) of methanol was introduced into the reactor at a temperature of 200° C. by using helium gas as a carrier (flow rate: 25 ml/min). Thus, 0.0001×10-5 mol of acetic acid, 0.0003×10-5 mol of methyl acetate, 0.010×10-5 mol of methyl formate and 0.0001×10-5 mol of methylal were formed.
Quantity
1 μL
Type
reactant
Reaction Step One
Quantity
1e-09 mol
Type
reactant
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Quantity
0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods III

Procedure details

Example 2 was carried out in laboratory plant 2. By means of metering pumps, 2280 g/h of methyl formate as stream (1a) and 950 g/h of water as stream (1c) were metered into the stirred vessel A1. Stream (1c) was taken off from the mixing vessel X and was composed of fresh water via stream (1b) and recycle water from the distillation apparatus B2 via stream (3c). Stream (1b) was selected so that the sum of stream (1b) and stream (3c) gave the desired stream (1c). The stirred vessel A1 was operated at 110° C. and 1.3 MPa abs. The output was introduced into tube reactor A2 which was operated at 108° C. and 1.3 MPa abs. The output from tube reactor A2 was introduced into tube reactor A3.1603 g/h of tri-n-hexylamine were fed via stream (8a) into the latter. The output from tube reactor A3 was introduced into tube reactor A4. A further 1603 g/h of tri-n-hexylamine were fed via stream (8b) into the latter. Streams (8a) and (8b) were taken off from the vessel Y which served to distribute tri-n-hexylamine recirculated via stream (8) over the two tube reactors A3 and A4. Tube reactor A3 was operated at 105° C. and 1.3 MPa abs, and tube reactor A4 was operated at 106° C. and 1.3 MPa abs. A product mixture comprising 49.8% by weight of tri-n-hexylamine, 16.9% by weight of formic acid, 12.3% by weight of methanol, 7.9% by weight of water and 11.5% by weight of methyl formate was obtained as stream (2).
Quantity
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Synthesis routes and methods IV

Procedure details

Example 1 was carried out in laboratory plant 1. By means of metering pumps, 1760 g/h of methyl formate as stream (1a) and 849 g/h of water as stream (1c) were metered into the stirred vessel A1. Stream (1c) was taken off from the mixing vessel X and was composed of fresh water via stream (1b) and recycle water from the distillation apparatus B2 via stream (3c). Stream (1b) was selected so that the sum of stream (1b) and stream (3c) gave the desired stream (1c). The stirred vessel A1 was operated at 110° C. and 1.3 MPa abs. The output was introduced into tube reactor A2 which was likewise operated at 110° C. and 1.3 MPa abs. The output from tube reactor A2 was introduced into tube reactor A3. 1964 g/h of tri-n-hexylamine were fed via stream (8a) into the latter. The output from tube reactor A3 was introduced into tube reactor A4. A further 1661 g/h of tri-n-hexylamine were fed via stream (8b) into the latter. Streams (8a) and (8b) were taken off from the vessel Y which served to distribute tri-n-hexylamine recirculated via stream (8) over the two tube reactors A3 and A4. Tube reactor A3 was operated at 115° C. and 1.3 MPa abs, and tube reactor A4 was operated at 110° C. and 1.3 MPa abs. A product mixture comprising 58.4% by weight of tri-n-hexylamine, 16.4% by weight of formic acid, 12.3% by weight of methanol, 7.8% by weight of water and 6.9% by weight of methyl formate was obtained as stream (2).
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Synthesis routes and methods V

Procedure details

0.34 g of rhodium chloride trihydrate, 4.9 ml of methyl iodide, 0.6 g of aluminum powder, 27 g (587 mmol) of formic acid and 41 g (553 mmol) of methyl acetate were fed into the same autoclave as the one used in Example 1, followed by pressurizing by carbon monoxide to 20 kg/cm2 in the same manner as described in Example 2. The reaction was carried out at 170° C. for 30 minutes. 31 mmol of methyl formate, 72 mmol of methyl acetate and 931 mmol of acetic acid were produced. This means that 81.4 molar % of the amount of the methyl ester moiety contained in the raw material was converted into an acetyl group, corresponding to an acetylation rate of 13.0 mol/l.hr.
Quantity
931 mmol
Type
reactant
Reaction Step One
Quantity
4.9 mL
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reactant
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0.6 g
Type
reactant
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27 g
Type
reactant
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41 g
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0 (± 1) mol
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0.34 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl formate
Reactant of Route 2
Reactant of Route 2
Methyl formate
Reactant of Route 3
Reactant of Route 3
Methyl formate
Reactant of Route 4
Reactant of Route 4
Methyl formate
Reactant of Route 5
Reactant of Route 5
Methyl formate
Reactant of Route 6
Methyl formate

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